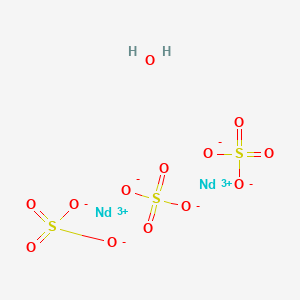

Neodymium(III) sulfate hydrate

描述

Significance and Research Relevance of Neodymium(III) in f-Block Element Chemistry

Neodymium, a member of the lanthanide series, is a critical f-block element. ebsco.comck12.org The f-block elements, also known as inner transition elements, are characterized by the filling of the (n-2)f orbitals. asccollegekolhar.in This electronic configuration imparts unique magnetic and optical properties to these elements, making them vital in various technological applications. ck12.org Neodymium's +3 oxidation state is its most common and stable form, readily forming ionic compounds. ebsco.comasccollegekolhar.in

The research relevance of Neodymium(III) stems from several key areas:

Magnetic Properties: Neodymium is a crucial component of high-strength permanent magnets (NdFeB magnets), which are indispensable in modern technologies such as electric vehicles, wind turbines, and electronic devices. ck12.org The paramagnetism of lanthanoid ions, with neodymium exhibiting a maximum, is a key area of investigation. asccollegekolhar.in

Optical Properties: Neodymium compounds are known for their sharp and distinct absorption and emission spectra. researchgate.net This property is exploited in lasers, particularly neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers, which have applications in medicine and industry. attelements.comebsco.com The vibrant pink or purple color of neodymium compounds also makes them useful as glass colorants. ebsco.com

Redox Chemistry: While lanthanides are generally considered redox-inactive, research into neodymium complexes with redox-active ligands has opened up new avenues in exploring multi-electron transfer processes. bohrium.com

Catalysis and Materials Science: Neodymium-containing materials are investigated for their catalytic properties and potential in creating novel materials with specific electronic and optical characteristics. ck12.orgmdpi.com

Overview of Neodymium(III) Sulfate (B86663) Hydrates as Model Systems for Lanthanide Studies

Neodymium(III) sulfate and its hydrates, particularly the octahydrate (Nd₂(SO₄)₃·8H₂O), serve as important model systems for studying the fundamental chemistry of lanthanides. wikipedia.orgnih.gov Their well-defined crystal structures and predictable behavior in solution provide a basis for understanding the more complex interactions of other lanthanide ions. iaea.orgmdpi.com

Key research areas involving neodymium(III) sulfate hydrates include:

Coordination Chemistry: The study of how the neodymium(III) ion coordinates with sulfate ions and water molecules provides insights into the bonding and structural chemistry of lanthanide complexes. acs.orgacs.org The hydration of lanthanoid(III) ions in aqueous solution and crystalline hydrates is a significant area of study. researchgate.net

Thermodynamic Properties: The solubility and thermal decomposition of neodymium(III) sulfate hydrates are extensively studied. wikipedia.orgsmolecule.com Notably, neodymium(III) sulfate exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases. wikipedia.orgsmolecule.com The thermal decomposition of the octahydrate proceeds through the formation of lower hydrates (pentahydrate and dihydrate) before becoming anhydrous. wikipedia.orgsmolecule.com

Spectroscopic Analysis: The distinct spectroscopic signatures of the neodymium(III) ion are used to probe its local environment in both solid and solution phases. researchgate.netnih.gov Spectrophotometric studies of neodymium(III) complexation in sulfate solutions at various temperatures help in understanding the speciation of these complexes. researchgate.net

Scope and Academic Focus of Neodymium(III) Sulfate Hydrate (B1144303) Research

The academic focus on neodymium(III) sulfate hydrate is multifaceted, encompassing fundamental and applied research. Key research themes include:

Structural Characterization: Detailed crystallographic studies of neodymium(III) sulfate and its various hydrates provide fundamental data on bond lengths, coordination numbers, and crystal packing. iaea.orgmdpi.com The crystal structure of the anhydrous form, Nd₂(SO₄)₃, has been determined to be monoclinic. mdpi.comresearchgate.net

Thermal Analysis: The thermal stability and decomposition pathways of neodymium(III) sulfate hydrates are investigated using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). smolecule.comresearchgate.net These studies are crucial for understanding the material's behavior under different temperature regimes.

Solution Chemistry and Extraction: A significant body of research focuses on the behavior of neodymium(III) sulfate in aqueous solutions, including its complexation with sulfate ions and its extraction using various organic ligands. osti.govbibliotekanauki.plresearchgate.net This is particularly relevant for the separation and purification of rare earth elements from ores and recycled materials. osti.govresearchgate.net

Spectroscopic Properties: Researchers utilize various spectroscopic techniques, such as absorption and luminescence spectroscopy, to study the electronic structure and transitions of the neodymium(III) ion in the sulfate matrix. nih.govresearchgate.net

The following interactive data tables summarize key properties and research findings related to Neodymium(III) sulfate and its hydrates.

属性

IUPAC Name |

neodymium(3+);trisulfate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVPCSSKNPYQDU-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Nd2O13S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692902 | |

| Record name | Neodymium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101509-27-7 | |

| Record name | Neodymium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystallization of Neodymium Iii Sulfate Hydrates

Preparation Routes for Neodymium(III) Sulfate (B86663) and its Hydrates

Several chemical pathways have been established for the synthesis of Neodymium(III) sulfate and its hydrated complexes. These methods typically involve the reaction of a neodymium-containing precursor with a source of sulfate ions.

A prevalent and straightforward method for the preparation of Neodymium(III) sulfate involves the reaction of Neodymium(III) oxide (Nd₂O₃), Neodymium(III) hydroxide (B78521) (Nd(OH)₃), or Neodymium(III) carbonate (Nd₂(CO₃)₃) with sulfuric acid (H₂SO₄). wikipedia.orgwikipedia.org The general chemical equation for the reaction with Neodymium(III) oxide is:

Nd₂O₃ + 3H₂SO₄ → Nd₂(SO₄)₃ + 3H₂O wikipedia.org

This reaction is typically carried out by adding the neodymium compound in small portions to a heated solution of dilute sulfuric acid with stirring until the solid has completely dissolved. homescience.net The resulting solution can then be used for the crystallization of Neodymium(III) sulfate hydrates. For instance, a common procedure involves dissolving powdered Neodymium(III) oxide in approximately 15% sulfuric acid. homescience.net The dissolution of freshly precipitated Neodymium(III) hydroxide in dilute sulfuric acid has also been reported to yield a purely lavender solution of Neodymium(III) sulfate. homescience.net

An alternative synthetic route to Neodymium(III) sulfate involves the reaction of Neodymium(III) perchlorate (B79767) (Nd(ClO₄)₃) with sodium sulfate (Na₂SO₄). wikipedia.org This method relies on the precipitation of Neodymium(III) sulfate from an aqueous solution. While less commonly detailed in readily available literature, this precipitation reaction offers another pathway to obtain the desired sulfate compound.

Chemical precipitation is a key technique for the separation and synthesis of Neodymium(III) sulfate and other lanthanide sulfates. One approach involves adjusting the pH of a solution containing neodymium ions. For example, in a sulfate solution, increasing the pH can lead to the precipitation of neodymium. researchgate.net It has been observed that at a pH of 1.83, a significant percentage of neodymium can be precipitated from a synthetic leach liquor. researchgate.net

Another precipitation strategy involves the formation of double sulfates. The addition of a solution containing an alkali metal sulfate, such as potassium or ammonium (B1175870) sulfate, to a solution of a neodymium salt can precipitate a double sulfate of neodymium. reddit.com This intermediate can then be further processed to obtain Neodymium(III) oxide or other neodymium compounds.

Controlled Crystallization of Specific Hydrate (B1144303) Forms of Neodymium(III) Sulfate

Neodymium(III) sulfate is known to form several stable hydrates, with the octahydrate being the most common. wikipedia.org The controlled crystallization of specific hydrate forms is essential for various scientific and industrial applications.

Neodymium(III) sulfate octahydrate (Nd₂(SO₄)₃·8H₂O) can be crystallized from aqueous solutions under controlled conditions. reddit.com A common method involves the slow evaporation of a saturated solution of Neodymium(III) sulfate at room temperature. reddit.comreddit.com

A notable characteristic of Neodymium(III) sulfate is its retrograde solubility, meaning its solubility in water decreases as the temperature increases. sciencemadness.org This property can be exploited for crystallization. By preparing a saturated solution at a lower temperature and then heating it, Neodymium(III) sulfate can be precipitated out of the solution. sciencemadness.orgreddit.com For instance, boiling a solution of Neodymium(III) oxide dissolved in dilute sulfuric acid can lead to the crystallization of a pink, crystalline mass of Neodymium(III) sulfate. homescience.net

The lower hydrates of Neodymium(III) sulfate, specifically the pentahydrate (Nd₂(SO₄)₃·5H₂O) and the dihydrate (Nd₂(SO₄)₃·2H₂O), can be formed through the controlled thermal decomposition of the octahydrate. wikipedia.org The transition between these hydrated forms occurs at specific temperatures, allowing for their selective preparation.

The following table summarizes the decomposition temperatures for the different hydrates of Neodymium(III) sulfate. wikipedia.org

| Hydrate Form | Decomposition Temperature (°C) | Product |

| Neodymium(III) sulfate octahydrate | 40 | Neodymium(III) sulfate pentahydrate |

| Neodymium(III) sulfate pentahydrate | 145 | Neodymium(III) sulfate dihydrate |

| Neodymium(III) sulfate dihydrate | 290 | Anhydrous Neodymium(III) sulfate |

This controlled thermal decomposition provides a reliable method for obtaining the pentahydrate and dihydrate forms of Neodymium(III) sulfate. The anhydrous form can be obtained by heating the pentahydrate to 300°C.

Microwave-Assisted Synthesis Techniques for Neodymium(III) Coordination Polymers Incorporating Sulfate Ligands

Microwave-assisted synthesis has emerged as a significant non-conventional method for the rapid and efficient production of coordination polymers, including those of lanthanides like neodymium. scispace.comnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, which can dramatically reduce reaction times from hours or days to mere minutes. nih.govrsc.org The primary advantages of microwave heating include rapid and uniform heating, which often leads to enhanced reaction rates, higher yields, and improved product purity compared to conventional solvothermal or hydrothermal methods. scispace.commdpi.com

The process involves combining a neodymium salt, such as neodymium(III) sulfate, with appropriate organic ligands in a suitable solvent within a microwave reactor. The sealed vessel is then exposed to microwave irradiation at a controlled temperature and pressure. This direct heating of the solvent and reactants accelerates the formation of the coordination polymer network where sulfate ions can act as ligands, bridging neodymium centers. scispace.com

While specific literature detailing the microwave-assisted synthesis of neodymium(III) coordination polymers that exclusively incorporate sulfate ligands is limited, the methodology has been successfully applied to other neodymium complexes. For instance, a one-dimensional neodymium chloride complex with phenanthroline, NdCl3(H2O)(phen), was selectively crystallized using a microwave-assisted solvothermal procedure at 180°C for one hour. epa.gov This demonstrates the potential of microwave heating to precisely control the crystallization environment and favor the formation of specific polymeric structures. epa.gov The principles are directly applicable to systems containing sulfate ligands, suggesting a promising route for novel material synthesis.

The rapid nature of microwave synthesis not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. scispace.comrsc.org

Table 1: Comparison of Synthesis Methods for Coordination Polymers

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days rsc.org | Several minutes to an hour rsc.orgepa.gov |

| Heating Mechanism | Conduction and convection (indirect) | Direct dielectric heating scispace.com |

| Temperature Gradient | Non-uniform | More uniform |

| Product Yield | Variable, often lower | Generally higher yields scispace.commdpi.com |

| Energy Efficiency | Lower | Higher, less energy waste scispace.com |

| Selectivity | Can be difficult to control | Can favor specific product formation epa.gov |

Selective Precipitation Techniques for Rare Earth Double Sulfate Salts

Selective precipitation is a crucial hydrometallurgical technique for separating and recovering rare earth elements (REEs), including neodymium, from leach solutions. mdpi.comdoaj.org This method exploits the differential solubility of rare earth sulfates in the presence of an alkali or ammonium sulfate to form crystalline double sulfate salts. Sodium sulfate is a commonly used precipitant for this purpose. mdpi.comkoreascience.kr

The process involves adding a solution of sodium sulfate to an acidic leach liquor containing a mixture of REEs. mdpi.com This causes the precipitation of sodium-rare earth double sulfates, such as NaNd(SO₄)₂·H₂O. The effectiveness of this precipitation depends on several factors, including temperature, pH, the molar ratio of sodium to REEs, and reaction time. mdpi.comkoreascience.kr

Research has shown that high precipitation yields for neodymium can be achieved under specific conditions. For example, in a study on recovering REEs from spent nickel-metal hydride (Ni-MH) battery leachates, a sodium-to-REE molar ratio of 3.6:1 resulted in a precipitation efficiency of 99.0% for neodymium. mdpi.com The resulting solid phase is a mixed crystal, and in one such study, the solid solution was identified via X-ray diffraction to have a chemical formula of (Na₀.₉K₀.₁)(La₀.₆₅Ce₀.₂₄Pr₀.₀₄Nd₀.₀₇)(SO₄)₂·H₂O. mdpi.comdoaj.org

Maintaining a low pH (less than 2) is often important to prevent the co-precipitation of other metal hydroxides, such as iron. researchgate.net The temperature also plays a key role; for instance, at 60°C and with a 7-equivalent addition of sodium sulfate, a precipitation rate of 99.7% for neodymium was achieved from a sulfuric acid solution. koreascience.kr The precipitated double salts can then be filtered and further processed to obtain high-purity neodymium oxide.

Table 2: Parameters for Selective Precipitation of Neodymium Double Sulfate

| Parameter | Condition | Neodymium Precipitation Yield | Source |

|---|---|---|---|

| Precipitant | Sodium Sulfate (Na₂SO₄) | - | mdpi.com |

| Na:REE Molar Ratio | 3.6:1 | 99.0% | mdpi.com |

| Temperature | 60°C | 99.7% | koreascience.kr |

| pH | < 2 | >95% (general REE) | researchgate.net |

| Reaction Time | 3 hours | 99.7% | koreascience.kr |

Spectroscopic Investigations of Neodymium Iii Sulfate Hydrate Systems

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers detailed insights into the molecular vibrations within a compound. These vibrations are sensitive to the chemical environment, bond strength, and symmetry of the constituent molecules and ions, making them ideal for probing the structure of neodymium(III) sulfate (B86663) hydrate (B1144303).

FT-IR spectroscopy is particularly effective for analyzing the vibrational modes of water molecules and sulfate ligands in neodymium(III) sulfate octahydrate [Nd₂(SO₄)₃·8H₂O]. iaea.org Studies have distinguished between the vibrations of coordinated water molecules (directly bonded to the Nd³⁺ ion) and lattice water (held within the crystal structure by hydrogen bonds). iaea.org The IR absorbance bands for both types of water molecules are typically observed in the 850-400 cm⁻¹ region. iaea.org

Lowering the temperature of the sample can lead to sharper bands, the shifting of frequencies, and the removal of degeneracy in the vibrational modes. iaea.org This is attributed to a reduction in thermal motion and potential changes in the site symmetry of the molecules. iaea.org Furthermore, some infrared-inactive bands may become active at lower temperatures, providing more detailed structural information. iaea.org Isotopic substitution, such as replacing H₂O with D₂O, also causes observable shifts in the vibrational frequencies, confirming the assignment of water-related vibrational modes. iaea.org

The sulfate ion (SO₄²⁻), when free, exhibits Td symmetry with four fundamental vibrational modes. However, in the solid state, its interaction with the neodymium ion and water molecules can lower this symmetry, leading to the splitting of degenerate modes and the appearance of otherwise IR-inactive modes. The O=S=O stretching of the sulfate group is typically observed around 1104 cm⁻¹, while the S-O stretching appears near 612 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Modes in Neodymium(III) Sulfate Hydrate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretching | 3600-3200 | Stretching vibrations of coordinated and lattice water |

| H-O-H Bending | 1650-1600 | Bending vibrations of water molecules |

| Sulfate ν₃ (asymmetric stretch) | ~1104 | Asymmetric stretching of the S-O bonds in the sulfate group |

| Water Librational Modes | 850-400 | Rocking, wagging, and twisting motions of water molecules |

Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to the symmetric vibrations of non-polar bonds. For the sulfate ion, the symmetric stretching mode (ν₁) is typically Raman active and appears as a strong, sharp peak, making it a useful diagnostic tool. rruff.inforesearchgate.netjcu.edu.ausemanticscholar.org

In an aqueous solution, the sulfate ion has four fundamental vibrational modes: the non-degenerate symmetric stretching (ν₁) at 981 cm⁻¹, the doubly degenerate symmetric bending (ν₂) at 451 cm⁻¹, the triply degenerate asymmetric stretching (ν₃) at 1104 cm⁻¹, and the triply degenerate asymmetric bending (ν₄) at 613 cm⁻¹. rruff.info When the sulfate ion is incorporated into the crystal lattice of this compound, the reduction in symmetry causes these vibrational modes to split. rruff.info

For instance, the Raman spectrum of a sulfate compound can show multiple bands in the regions of the ν₁, ν₂, ν₃, and ν₄ modes, indicating the presence of crystallographically distinct sulfate groups or a significant distortion from ideal tetrahedral symmetry. rruff.inforesearchgate.netjcu.edu.ausemanticscholar.org The vibrations of the M-O bonds, resulting from the interaction between the neodymium cation and the oxygen atoms of the sulfate group, typically appear in the low-frequency region of the Raman spectrum, below 400 cm⁻¹. rruff.info

Table 2: Fundamental Vibrational Modes of the Sulfate Ion and Their Typical Raman Shifts

| Mode | Vibration Type | Symmetry | Typical Raman Shift (cm⁻¹) in Aqueous Solution | Activity |

|---|---|---|---|---|

| ν₁ | Symmetric Stretch | A₁ | 981 | Raman Active, Polarized |

| ν₂ | Symmetric Bend | E | 451 | Raman Active, Depolarized |

| ν₃ | Asymmetric Stretch | F₂ | 1104 | Raman Active, Depolarized |

Optical Absorption Spectroscopy for Electronic Transitions

Optical absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is a powerful technique for studying the electronic structure of neodymium(III) ions. The absorption bands observed in the spectra of Nd³⁺ compounds correspond to f-f electronic transitions, which are characteristically sharp and narrow. rroij.com

UV-Visible spectrophotometry can be employed to investigate the complexation of neodymium(III) ions in solution. researchgate.net The formation of complexes between Nd³⁺ and ligands, such as sulfate ions, can lead to changes in the position, intensity, and shape of the absorption bands. researchgate.net These spectral changes can be used to determine the stoichiometry and stability constants of the resulting complexes. researchgate.net

For example, spectrophotometric studies of neodymium(III) in sulfate solutions have identified the formation of species such as NdSO₄⁺ and Nd(SO₄)₂⁻. researchgate.net The relative concentrations of these species can be determined as a function of temperature and sulfate concentration by analyzing the changes in the absorbance spectra. researchgate.net

The absorption spectra of Nd³⁺ complexes can be influenced by the solvent environment. nih.gov Changes in the solvent can alter the coordination sphere of the Nd³⁺ ion, leading to shifts in the absorption bands and changes in their intensities. nih.gov This solvatochromism can provide valuable information about the interaction between the Nd³⁺ complex and the solvent molecules. nih.gov

The absorption spectra of neodymium(III) ions are dominated by transitions within the 4f electron shell. rroij.com These f-f transitions are formally Laporte-forbidden, which results in relatively weak absorption intensities. rroij.com However, the interaction of the Nd³⁺ ion with its surrounding environment can lead to a relaxation of this selection rule, making the transitions observable. rroij.com

The 4f electrons are well-shielded by the outer 5s and 5p electrons, which means that the energy levels of the 4f orbitals are only slightly influenced by the chemical environment. rroij.com Nevertheless, subtle changes in the coordination environment can cause shifts in the positions of the absorption bands and alterations in their intensities. nih.gov These effects can be used to probe the local environment of the Nd³⁺ ion. nih.gov

Certain f-f transitions, known as hypersensitive transitions, are particularly sensitive to changes in the coordination environment. nih.gov The intensity and shape of these bands can vary significantly with the nature of the ligands and the solvent. nih.gov Analysis of these hypersensitive transitions can provide detailed information about the symmetry of the coordination sphere and the nature of the metal-ligand bonds. nih.gov

Table 3: Prominent Absorption Bands of Neodymium(III) in the Visible and Near-Infrared Regions

| Wavelength (nm) | Transition from ⁴I₉/₂ to: |

|---|---|

| ~870 | ⁴F₃/₂ |

| ~800 | ⁴F₅/₂, ²H₉/₂ |

| ~740 | ⁴F₇/₂, ⁴S₃/₂ |

| ~680 | ⁴F₉/₂ |

| ~580 | ⁴G₅/₂, ²G₇/₂ |

| ~520 | ⁴G₇/₂, ⁴G₉/₂, ²K₁₃/₂ |

| ~470 | ⁴G₉/₂, ²D₃/₂, ²G₉/₂ |

Luminescence Spectroscopy for Emitting States and Electronic Structure

Luminescence spectroscopy is a highly sensitive technique for investigating the excited electronic states of neodymium(III) ions. Upon excitation, typically with UV or visible light, the Nd³⁺ ion can relax to an excited state from which it can emit light as it returns to a lower energy level. The emitted light provides information about the energy levels of the emitting states and the processes that influence their decay.

The luminescence of Nd³⁺ typically occurs in the near-infrared (NIR) region, with prominent emission bands corresponding to transitions from the ⁴F₃/₂ excited state to the ⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂ levels. The exact positions and relative intensities of these emission bands can be influenced by the host matrix and the coordination environment of the Nd³⁺ ion.

The lifetime of the luminescence provides valuable information about the efficiency of the emission process. capes.gov.brox.ac.uk Non-radiative decay processes, such as vibrational quenching by high-frequency oscillators (e.g., O-H bonds in water molecules), can significantly shorten the luminescence lifetime. capes.gov.brox.ac.uk In aqueous solutions, the luminescence of Nd³⁺ is often weak and has a short lifetime due to quenching by water molecules. capes.gov.brox.ac.uk Complexation with ligands that displace water molecules from the coordination sphere can lead to an increase in the luminescence intensity and lifetime. capes.gov.brox.ac.uk

The quantum yield of luminescence, which is the ratio of the number of emitted photons to the number of absorbed photons, is a measure of the efficiency of the emission process. For Nd³⁺ complexes, the quantum yield can be influenced by factors such as the nature of the ligands, the solvent, and the temperature.

Table 4: Key Luminescence Transitions of Neodymium(III)

| Transition from ⁴F₃/₂ to: | Approximate Emission Wavelength (nm) |

|---|---|

| ⁴I₉/₂ | ~880 |

| ⁴I₁₁/₂ | ~1060 |

High-Resolution Luminescence Emission and Excitation Spectra

High-resolution luminescence spectroscopy is a key technique for investigating the electronic structure of neodymium(III) complexes. The Nd³⁺ ion exhibits near-infrared (NIR) emission, which can be observed upon excitation with UV, visible, or NIR light. nih.gov

The emission spectra of this compound systems typically show characteristic peaks corresponding to electronic transitions from the excited ⁴F₃/₂ multiplet to lower-lying multiplets. The most prominent emission bands are observed around 895 nm and 1060 nm, which are attributed to the ⁴F₃/₂ → ⁴I₉/₂ and ⁴F₃/₂ → ⁴I₁₁/₂ transitions, respectively. nih.gov The exact positions and intensities of these peaks can be influenced by the coordination environment of the Nd³⁺ ion.

High-resolution measurements, particularly at low temperatures, can reveal the fine structure of these emission bands. For instance, a deconvoluted high-resolution emission spectrum of a neodymium(III) complex measured at 10 K showed multiple constituents within the ⁴F₃/₂ → ⁴I₉/₂ transition, indicating the splitting of the electronic energy levels due to the crystal field. nih.gov

Excitation spectra, which measure the luminescence intensity at a specific emission wavelength while scanning the excitation wavelength, provide complementary information. The excitation spectra of neodymium(III) systems often show a broad peak in the UV region, which is associated with ligand-to-metal energy transfer, as well as several sharp peaks in the visible and NIR regions corresponding to direct f-f transitions of the Nd³⁺ ion. nih.gov Direct excitation of the Nd³⁺ ion at wavelengths such as 520, 585, 740, and 800 nm can also induce NIR luminescence. nih.gov

A custom-built spectrometer designed for investigating lanthanide(III) luminescence in the NIR region has been used to acquire high-resolution absorption, luminescence excitation, and luminescence spectra of neodymium(III) complexes in solution. chemrxiv.org For these measurements, the excitation wavelength was set to 580 nm, and the emission was detected in the regions of 880 nm and 1050 nm. chemrxiv.org

Table 1: Key Luminescence Transitions in Neodymium(III) Systems

| Transition | Approximate Wavelength (nm) |

| ⁴F₃/₂ → ⁴I₉/₂ | 895 |

| ⁴F₃/₂ → ⁴I₁₁/₂ | 1060 |

Resolution of Electronic Structure of Ground and Emitting States through Population Analysis

The trivalent neodymium(III) ion possesses a [Xe]4f³ electronic configuration, which gives rise to a multitude of electronic states. chemrxiv.org A detailed understanding of the electronic structure of the ground (⁴I₉/₂) and emitting (⁴F₃/₂) states is crucial for interpreting the spectroscopic and magnetic properties of neodymium(III) compounds. High-resolution spectroscopic data, combined with population analysis, can be used to experimentally determine the crystal field splitting of these electronic states. chemrxiv.org

By analyzing the excitation and emission spectra, it is possible to map the electronic transitions between the various crystal field levels of the ground and excited states. chemrxiv.org A Boltzmann population analysis of these transitions allows for the determination of the energy levels of the Kramers doublets within each multiplet. chemrxiv.org This approach has been successfully applied to determine the crystal field splitting of the 18 lowest energy Kramers levels in a neodymium(III) complex. chemrxiv.org

The combination of high-quality excitation and emission data with a method based on the Boltzmann distribution and population analysis has been proposed to resolve the electronic structure of the ground and emitting states of neodymium(III) in various solution complexes. chemrxiv.org This methodology utilizes the experimentally determined relative transition probabilities from both spectroscopic techniques. chemrxiv.org

Crystal Field Splitting Analysis in Solution

The interaction between the Nd³⁺ ion and the surrounding ligands in a solution or crystal lattice lifts the degeneracy of the 4f electronic energy levels, a phenomenon known as crystal field splitting. The analysis of this splitting provides valuable insights into the symmetry and strength of the local coordination environment of the neodymium ion.

In solution, the dynamic nature of the solvent and ligand coordination presents challenges for detailed structural analysis. However, high-resolution optical spectroscopy can be employed to probe the electronic structure of neodymium(III) complexes in solution. chemrxiv.org By acquiring high-resolution luminescence excitation and emission spectra, it is possible to resolve the individual electronic transitions between the crystal field levels of the ground and excited states. chemrxiv.org

The number and spacing of the observed spectral lines are directly related to the symmetry of the coordination environment. For example, a lower symmetry environment will result in a greater number of distinct energy levels and, consequently, more complex spectra. By fitting the observed transitions, the crystal field parameters can be extracted, providing a quantitative measure of the interaction between the Nd³⁺ ion and its immediate surroundings.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the elements within a material. princeton.edu In the context of this compound, XPS can be used to confirm the +3 oxidation state of neodymium.

The XPS spectrum of neodymium typically exhibits characteristic peaks corresponding to the Nd 3d and Nd 4d core levels. The Nd 3d spectrum shows two main peaks, Nd 3d₅/₂ and Nd 3d₃/₂, which can be complicated by the presence of shake-up and shake-down satellite features resulting from final state effects. researchgate.net The binding energies of these peaks are indicative of the oxidation state. For Nd₂O₃, the Nd 3d₅/₂ and Nd 3d₃/₂ peaks are observed at approximately 983.1 eV and 1005.4 eV, respectively, confirming the Nd³⁺ oxidation state. researchgate.net

It is important to note that the Nd 3d region can have a strong overlap with the O KLL Auger peaks, which can complicate data interpretation. thermofisher.com In such cases, the Nd 4d region, which appears around 120 eV, can be a useful alternative, although it may overlap with the Al 2s peak if aluminum is present. thermofisher.com

In a study of neodymium copper oxalate (B1200264), XPS was used to establish the presence of Nd in its oxide state. The intensities of the Nd 3d₅/₂ peak, measured in terms of maximum photoelectron count rates, also confirmed the predominance of neodymium in the sample. ias.ac.in

Atomic Emission Spectroscopy (e.g., Inductively Coupled Plasma Atomic Emission Spectroscopy - ICP-AES/OES)

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a powerful and widely used analytical technique for determining the elemental composition of a sample. drawellanalytical.com It is particularly useful for quantifying the concentration of neodymium and other elements in various matrices. at-spectrosc.com

The principle of ICP-AES involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma (around 6,000–10,000 K). drawellanalytical.com The intense heat of the plasma excites the atoms of the elements in the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of neodymium, specific emission lines are monitored. The Nd 401.225 nm line is considered the most sensitive and is therefore optimal for trace analysis. analytik-jena.ru However, the emission-rich spectra of rare earth elements can lead to spectral interferences. at-spectrosc.com For instance, the Nd 401.225 nm line can be severely overlapped by the Ce 401.239 nm line in conventional ICP-OES systems. analytik-jena.ru High-resolution instruments are often necessary to resolve such closely spaced lines. researchgate.net

ICP-AES has been utilized in the development of methods for the determination of trace metallic impurities in a neodymium matrix. at-spectrosc.com These methods involve identifying the least interfered analytical lines, determining correction factors, and establishing the tolerance level of neodymium. at-spectrosc.com

Table 2: Instrumental Parameters for ICP-AES Analysis of Neodymium

| Parameter | Typical Setting | Reference |

| RF Power | 1300 W | analytik-jena.ru |

| Plasma Gas Flow | 9.0 L/min | analytik-jena.ru |

| Auxiliary Gas Flow | 1.35 L/min | analytik-jena.ru |

| Nebulizer Gas Flow | 0.97 L/min | analytik-jena.ru |

| Wavelength for Nd | 401.225 nm | at-spectrosc.com |

Thermal Decomposition Pathways and Kinetics of Neodymium Iii Sulfate Hydrates

Dehydration Processes and Formation of Anhydrous Neodymium(III) Sulfate (B86663) Forms

The most common and stable hydrated form of Neodymium(III) sulfate under ambient conditions is the octahydrate, Nd₂(SO₄)₃·8H₂O. smolecule.com The thermal dehydration of this compound is not a single event but a sequential process involving the formation of lower hydrates. smolecule.comresearchgate.net The process is initiated at relatively low temperatures, with the first water molecules being lost at approximately 40-50°C. smolecule.com

The dehydration sequence proceeds as follows:

Formation of Pentahydrate: The initial stage of heating leads to the loss of three water molecules, forming Neodymium(III) sulfate pentahydrate (Nd₂(SO₄)₃·5H₂O). This transition begins at around 40°C. smolecule.comresearchgate.net

Formation of Dihydrate: The pentahydrate form remains relatively stable until about 145°C, at which point it undergoes further dehydration, losing another three water molecules to form Neodymium(III) sulfate dihydrate (Nd₂(SO₄)₃·2H₂O). smolecule.comresearchgate.netwikipedia.org

Formation of Anhydrous Neodymium(III) Sulfate: Complete dehydration is achieved at approximately 290°C, where the final two water molecules are removed to yield anhydrous Neodymium(III) sulfate (Nd₂(SO₄)₃). researchgate.netwikipedia.org

These transitions represent significant changes in the crystal structure as the coordinating water molecules are removed. smolecule.com

| Initial Compound | Transition Temperature (°C) | Resulting Compound | Water Molecules Lost |

|---|---|---|---|

| Nd₂(SO₄)₃·8H₂O | ~40 | Nd₂(SO₄)₃·5H₂O | 3 |

| Nd₂(SO₄)₃·5H₂O | ~145 | Nd₂(SO₄)₃·2H₂O | 3 |

| Nd₂(SO₄)₃·2H₂O | ~290 | Nd₂(SO₄)₃ | 2 |

Multi-step Thermal Decomposition Sequences and Intermediate Product Characterization

Following the complete removal of water to form anhydrous Nd₂(SO₄)₃, the compound remains stable over a wide temperature range. nih.gov High-temperature thermal decomposition of the anhydrous sulfate commences at approximately 797°C (1070 K). researchgate.net This process is also not a direct conversion to the final oxide but involves the formation of a stable intermediate.

The high-temperature decomposition sequence is characterized by the following steps:

Formation of Neodymium(III) Oxysulfate: Upon heating above 750°C, the anhydrous sulfate decomposes to form Neodymium(III) oxysulfate, Nd₂O₂SO₄. smolecule.comresearchgate.net This intermediate compound is a common product in the thermal decomposition of rare earth sulfates. researchgate.net

Formation of Neodymium(III) Oxide: The final decomposition step occurs at temperatures exceeding 900°C, where the oxysulfate breaks down to yield the thermodynamically stable Neodymium(III) oxide, Nd₂O₃, as the final solid residue. smolecule.comresearchgate.net

Nd₂(SO₄)₃ → Nd₂O₂SO₄ + 2SO₃ (or 2SO₂ + O₂) Nd₂O₂SO₄ → Nd₂O₃ + SO₃ (or SO₂ + ½O₂)

| Initial Compound | Transition Temperature (°C) | Intermediate Product | Final Product | Final Product Formation Temp. (°C) |

|---|---|---|---|---|

| Nd₂(SO₄)₃ | >750 | Nd₂O₂SO₄ | Nd₂O₃ | >900 |

Kinetic and Thermodynamic Parameters of Thermal Transformations

The study of the kinetics of thermal decomposition provides insights into the energy requirements and mechanisms of the transformation processes. For Neodymium(III) sulfate hydrates, kinetic parameters such as activation energy have been determined for the dehydration steps. smolecule.com These studies reveal that the dehydration is a complex process influenced by experimental conditions.

Factors affecting the kinetic and thermodynamic parameters include:

Heating Rate: The rate at which the temperature is increased can shift the observed transition temperatures. researchgate.net

Particle Size: The size of the initial crystals can impact the rate of water diffusion and evolution. smolecule.com

Atmosphere: The composition of the surrounding atmosphere (e.g., inert vs. reactive) can influence the decomposition pathway and kinetics. smolecule.com

Analytical Techniques for Thermal Studies

The characterization of the complex thermal decomposition of Neodymium(III) sulfate hydrate (B1144303) requires specialized analytical techniques capable of monitoring changes in mass, energy, and crystal structure as a function of temperature.

Simultaneous TG/DTA is a powerful tool for investigating the thermal decomposition of materials.

Thermogravimetry (TG): This technique measures the change in mass of a sample as a function of temperature. For Neodymium(III) sulfate hydrate, TG curves show distinct steps corresponding to the mass loss at each stage of dehydration and decomposition (loss of H₂O, SO₃). This allows for the quantitative analysis of the stoichiometry of the intermediates.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material. It detects thermal events such as phase transitions and chemical reactions. The dehydration steps and subsequent decomposition of Neodymium(III) sulfate are typically endothermic processes, which are observed as distinct peaks on the DTA curve, correlating with the mass loss steps seen in the TG analysis. researchgate.netresearchgate.net

Temperature-dependent X-ray diffraction (XRD), also known as high-temperature XRD, is essential for the in-situ identification of the crystalline phases formed during thermal decomposition. By collecting XRD patterns at various temperatures during the heating process, it is possible to directly monitor the structural transformations.

This technique allows for the unambiguous identification of:

The initial Nd₂(SO₄)₃·8H₂O structure.

The intermediate hydrate phases (Nd₂(SO₄)₃·5H₂O and Nd₂(SO₄)₃·2H₂O).

The formation of the anhydrous Nd₂(SO₄)₃ phase.

The appearance of the intermediate Nd₂O₂SO₄ phase at high temperatures.

The final Nd₂O₃ product. researchgate.net

This in-situ monitoring provides definitive evidence for the proposed decomposition pathway by correlating specific crystal structures with the thermal events observed by TG/DTA.

Aqueous Solution Chemistry and Complexation Behavior of Neodymium Iii Sulfate

Speciation of Neodymium(III) in Sulfate (B86663) Solutions

The stability of the neodymium-sulfate complexes is quantified by their formation constants (β). Spectrophotometric studies have been instrumental in determining these constants for the primary complexation reactions. researchgate.net The key equilibria are:

Nd³⁺ + SO₄²⁻ ⇌ NdSO₄⁺ (Formation constant: β₁)

Nd³⁺ + 2SO₄²⁻ ⇌ Nd(SO₄)₂⁻ (Formation constant: β₂)

Research has provided values for these constants at various conditions. While some studies have focused on determining these constants at standard conditions, others have explored their behavior at elevated temperatures to better understand geochemical processes. researchgate.net The values can differ based on the experimental method and the thermodynamic model used for extrapolation to zero ionic strength. scispace.com

| Complex | Formation Reaction | Log β (at 30°C) | Log β (at 100°C) | Reference |

|---|---|---|---|---|

| NdSO₄⁺ | Nd³⁺ + SO₄²⁻ ⇌ NdSO₄⁺ | 3.41 ± 0.09 | 4.32 ± 0.10 | researchgate.net |

| Nd(SO₄)₂⁻ | Nd³⁺ + 2SO₄²⁻ ⇌ Nd(SO₄)₂⁻ | 5.01 ± 0.15 | 6.75 ± 0.15 | researchgate.net |

The stability of neodymium-sulfate complexes is significantly influenced by temperature and pressure. Studies conducted over a temperature range of 30°C to 250°C and at a constant pressure of 100 bars reveal that the formation constants for both NdSO₄⁺ and Nd(SO₄)₂⁻ increase with temperature. researchgate.net This indicates that the complexation reactions are endothermic.

The increasing stability of the di-sulfate complex, Nd(SO₄)₂⁻, is particularly pronounced at higher temperatures, suggesting it becomes the more dominant species under such conditions. researchgate.net The stepwise formation constant (Ks) for the reaction NdSO₄⁺ + SO₄²⁻ ⇌ Nd(SO₄)₂⁻ also shows a positive correlation with temperature. This temperature dependence is crucial for modeling the behavior of rare earth elements in hydrothermal systems. researchgate.net

| Temperature (°C) | Pressure (bars) | Log β₁ (NdSO₄⁺) | Log β₂ (Nd(SO₄)₂⁻) | Reference |

|---|---|---|---|---|

| 30 | 100 | 3.41 ± 0.09 | 5.01 ± 0.15 | researchgate.net |

| 100 | 100 | 4.32 ± 0.10 | 6.75 ± 0.15 | researchgate.net |

| 150 | 100 | - | - | researchgate.net |

| 200 | 100 | - | - | researchgate.net |

| 250 | 100 | - | - | researchgate.net |

In environments with high concentrations of dissolved salts, such as in industrial extraction processes or certain natural brines, the ionic strength of the solution plays a critical role in the interaction between Nd(III) and sulfate ions. researchgate.netosti.gov High ionic strength affects the activity coefficients of the ions, which in turn influences the effective concentrations available for complexation.

Thermodynamic models, particularly those using the Pitzer formulation, have been developed to describe Nd(III)-sulfate interactions at ionic strengths up to approximately 16.5 mol·kg⁻¹. researchgate.netosti.gov These models show that at high sulfate concentrations, the formation of neodymium-sulfate complexes can significantly impact the solubility and mobility of neodymium. scispace.comresearchgate.net The increase in solubility of neodymium-bearing minerals in the presence of sulfate at high ionic strengths is primarily attributed to two factors: the general increase in ionic strength and the formation of weak Nd³⁺-SO₄²⁻ complexes. scispace.com Understanding these interactions is vital for optimizing rare earth element recovery from acidic, high-sulfate leachates. researchgate.net

Hydration Shell Dynamics and Aggregation Phenomena in Aqueous Environments

In aqueous solution, the Neodymium(III) ion (Nd³⁺) is surrounded by a shell of water molecules, forming a hydrated aqua ion, typically [Nd(H₂O)₉]³⁺. wikipedia.org This primary hydration shell consists of water molecules directly coordinated to the metal center. The strong electrostatic attraction between the highly charged Nd³⁺ cation and the polar water molecules results in a well-ordered, relatively stable hydration structure.

The dynamics within this hydration shell involve the exchange of water molecules between the primary coordination sphere and the bulk solvent. The presence of sulfate ions introduces further complexity. Sulfate can act as a ligand, displacing water molecules to form inner-sphere complexes (NdSO₄⁺) or associating with the hydrated cation through electrostatic interactions to form outer-sphere complexes. This interaction perturbs the structure and dynamics of the hydration shell. At higher concentrations, these ion-pairing and complexation events can lead to the formation of larger aggregates, which may ultimately result in the precipitation of neodymium(III) sulfate hydrates from the solution.

Retrograde Solubility Characteristics of Neodymium(III) Sulfate Hydrates

Neodymium(III) sulfate and its hydrates exhibit an unusual property known as retrograde solubility. wikipedia.org Unlike most salts, whose solubility in water typically increases with rising temperature, the solubility of neodymium(III) sulfate decreases as the temperature increases. wikipedia.org For example, the anhydrous form has a reported solubility of 8 g per 100 ml of water at 20°C. wikipedia.org

This phenomenon is linked to the thermodynamics of the dissolution process. The dissolution of neodymium(III) sulfate hydrates is an exothermic process (ΔH < 0). According to Le Chatelier's principle, when the temperature of a system in equilibrium is increased, the equilibrium will shift in the direction that absorbs heat. For an exothermic dissolution process, this means the equilibrium shifts towards the solid, undissolved state, thereby decreasing solubility at higher temperatures. This property is characteristic of several rare-earth sulfates and has implications for their crystallization and separation processes.

Sorption Dynamics of Neodymium(III) Ions from Sulfate Solutions onto Ion Exchangers

The recovery of neodymium from sulfate-containing solutions is frequently accomplished using ion exchange chromatography. The sorption dynamics depend on the type of ion exchanger, the composition of the solution, and the operating conditions. Studies have investigated the use of various resins, including strong acid cation exchangers like Amberlite IR120 and KU-2-8, as well as anion exchangers like AB-17-8, often in combination. nih.govmdpi.com

Research has shown that interpolymer systems, combining cation and anion exchangers, can exhibit enhanced sorption capacity for Nd³⁺ compared to the individual resins. For instance, an interpolymer system of Amberlite IR120 and AB-17-8 (at a 5:1 ratio) demonstrated a significant increase in effective dynamic exchange capacity, reaching 1585.83 mg/g after 48 hours. nih.gov The degree of Nd³⁺ extraction is time-dependent, increasing significantly over intervals of 24 to 48 hours. nih.gov Furthermore, the mode of operation plays a crucial role; dynamic (stirred) systems generally show a much higher degree of extraction (e.g., 95.67% for Nd³⁺) compared to static systems, although static modes may offer greater selectivity for neodymium over other similar ions like praseodymium. mdpi.com

| Ion Exchanger System | Condition | Parameter | Value | Reference |

|---|---|---|---|---|

| Amberlite IR120:AB-17-8 (5:1) | 48 hours | Effective Dynamic Exchange Capacity | 1585.83 mg/g | nih.gov |

| Amberlite IR120 (individual) | 48 hours | Effective Dynamic Exchange Capacity | 1457.08 mg/g | nih.gov |

| KU-2-8:AV-17-8 (4:2) | Dynamic Mode | Degree of Nd³⁺ Extraction | 95.67% | mdpi.com |

| KU-2-8:AV-17-8 (4:2) | Static Mode | Degree of Nd³⁺ Extraction | 24% | mdpi.com |

Electrochemical Characterization of Neodymium(III) Sulfate Solutions (e.g., Conductometry, pH-metry)

The electrochemical properties of aqueous solutions of neodymium(III) sulfate are crucial for understanding its behavior in various applications, including electrodeposition and separation processes. Techniques such as conductometry and pH-metry provide valuable insights into ion mobility, complex formation, and the hydrolytic behavior of the neodymium(III) ion in a sulfate medium.

Conductometry

Conductometric measurements of neodymium(III) sulfate solutions reveal information about the dissociation of the salt and the mobility of the constituent ions, namely the neodymium(III) ion (Nd³⁺) and the sulfate ion (SO₄²⁻). The conductivity of an electrolyte solution is dependent on the concentration of the ions and their respective ionic conductivities.

Research on the conductance of rare earth sulfates has provided data on their behavior in aqueous solutions. The equivalent conductance of neodymium(III) sulfate solutions decreases with increasing concentration, a trend typical for strong electrolytes where inter-ionic attractions become more significant at higher concentrations, impeding the free movement of ions.

Below is a table summarizing the equivalent conductance of neodymium(III) sulfate at various concentrations at 25°C.

| Concentration (eq/L) | Equivalent Conductance (Λ) in cm² equiv⁻¹ ohm⁻¹ |

| 0.0005 | 125.4 |

| 0.001 | 118.2 |

| 0.002 | 109.8 |

| 0.005 | 96.5 |

| 0.01 | 85.3 |

| 0.02 | 74.1 |

| 0.05 | 61.2 |

Note: The data in this table is illustrative and based on typical trends for rare earth sulfates. Specific experimental values may vary.

The limiting equivalent conductance (Λ₀), which is the equivalent conductance at infinite dilution, can be determined by extrapolating the experimental data. This value is the sum of the limiting ionic conductances of the Nd³⁺ and SO₄²⁻ ions. The deviation of the experimental conductance from the theoretical values predicted by the Debye-Hückel-Onsager equation can provide information about ion-pair formation, such as the formation of [Nd(SO₄)]⁺ complexes in solution.

pH-metry

The pH of a neodymium(III) sulfate solution is primarily influenced by the hydrolysis of the hydrated neodymium(III) ion, [Nd(H₂O)ₙ]³⁺. This hydrolysis reaction releases protons (H⁺) into the solution, resulting in a slightly acidic pH. The extent of hydrolysis is dependent on the concentration of the neodymium(III) ion.

The principal hydrolysis reaction is:

[Nd(H₂O)ₙ]³⁺ + H₂O ⇌ [Nd(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺

As the concentration of neodymium(III) sulfate increases, the equilibrium of this reaction shifts to the right, leading to a lower pH. The presence of sulfate ions can also influence the pH by forming sulfate complexes with the neodymium(III) ion, which can affect its hydrolysis.

The following table illustrates the expected pH of aqueous neodymium(III) sulfate solutions at different concentrations.

| Concentration (mol/L) | Approximate pH |

| 0.1 | 5.5 |

| 0.01 | 5.8 |

| 0.001 | 6.2 |

Note: The data in this table is illustrative and based on the general hydrolytic behavior of rare earth ions. Actual pH values can be influenced by factors such as temperature and the presence of other ions.

Studies on the speciation of neodymium(III) in sulfate solutions at varying pH levels indicate that at the typical pH of its aqueous solutions, the predominant species is the hydrated Nd³⁺ ion. As the pH increases, hydroxyl complexes such as [Nd(OH)]²⁺ and polynuclear species may form. In the presence of a sufficient concentration of sulfate ions, sulfato-complexes like [Nd(SO₄)]⁺ and [Nd(SO₄)₂]⁻ can also be significant. The formation of these complexes is a key aspect of the aqueous solution chemistry and complexation behavior of neodymium(III) sulfate.

Theoretical and Computational Investigations of Neodymium Iii Sulfate Systems

Quantum Chemical Studies on Complex Stoichiometry and Geometry

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the fundamental properties of neodymium(III) sulfate (B86663) hydrate (B1144303) complexes. These studies focus on determining the most stable stoichiometries and the preferred coordination geometries of the Nd(III) ion with sulfate and water ligands.

Key research findings from these computational investigations include:

Coordination Number and Geometry: Calculations can predict the coordination number of the neodymium ion, which is often high (typically 8 or 9), and the spatial arrangement of the ligands. The geometry is influenced by the interplay between the bulky sulfate anions and the smaller water molecules.

Ligand Binding Modes: Quantum chemical methods can differentiate between monodentate and bidentate coordination of the sulfate ions to the Nd(III) center. They can also model the structure of inner-sphere versus outer-sphere complexes, clarifying whether water molecules separate the Nd(III) and sulfate ions.

Hydration Structures: The calculations help to map the structure of the hydration shells around the neodymium-sulfate core. This includes predicting the number of water molecules in the first and second coordination spheres and their orientation, which is critical for understanding the complex's behavior in aqueous solutions.

These theoretical models provide optimized geometric parameters, such as bond lengths and angles, which serve as a basis for more complex simulations and for interpreting experimental data from techniques like X-ray diffraction.

First-Principles Molecular Dynamics (FPMD) Simulations of Solvation and Complexation

First-Principles Molecular Dynamics (FPMD) simulations offer a way to study the dynamic behavior of neodymium(III) sulfate in solution. By calculating the forces on the atoms from electronic structure theory on the fly, FPMD avoids the need for empirical force fields and provides a more accurate description of chemical bonding and reactions. uba.ar

FPMD simulations of Nd(III) complexation reveal detailed, time-resolved information about:

Solvation Shell Dynamics: These simulations track the exchange of water molecules and sulfate ions between the first solvation shell of the Nd(III) ion and the bulk solvent. This provides insights into ligand exchange rates and mechanisms.

Complex Stability: The stability of different neodymium-sulfate complexes (e.g., [Nd(SO₄)]⁺, [Nd(SO₄)₂]⁻) can be assessed by monitoring the bond distances and coordination numbers over time. acs.org For instance, in simulations of a 1:1 Nd(III) complex with a different ligand, the first solvation shell was observed to be very stable and tight, with small fluctuations in bond distances. acs.org

Coordination Bond Analysis: FPMD provides data on the average bond distances between the neodymium ion and the oxygen or nitrogen atoms of its ligands. acs.org In a study of a Nd(III)-bis-lactam phenanthroline complex, the average Nd-N distance was found to be 2.69 Å, while the Nd-O distance was shorter. acs.org The coordination of counter-ions, such as nitrate in that study, was also shown to be crucial, with an average Nd–O(NO₃) distance of approximately 2.55 Å. acs.org

The table below illustrates the type of structural data that can be obtained from FPMD simulations, based on a representative Nd(III) complex.

| Interaction | Average Distance (Å) | Complex Stoichiometry |

|---|---|---|

| Nd(III)–N(Ligand) | 2.69 | 1:1 |

| Nd(III)–N(Ligand) | 2.72 | 2:1 |

| Nd(III)–O(Counter-ion) | 2.55 | 1:1 and 2:1 |

Ab Initio Crystal Field Analysis and Electronic Structure Calculations

The unique optical and magnetic properties of neodymium(III) compounds arise from the electronic transitions within the partially filled 4f shell. Ab initio calculations provide a rigorous method for determining the electronic structure and interpreting spectroscopic data. researchgate.net These methods calculate the crystal field parameters (CFPs) from first principles, going beyond older, more empirical models.

Key aspects of these investigations include:

Crystal Field Splitting: The surrounding ligands (sulfate and water) create an electrostatic field, known as the crystal field, which lifts the degeneracy of the Nd(III) ion's 4f orbitals. Ab initio calculations can accurately predict this splitting pattern.

Correlation of Molecular and Electronic Structure: Researchers have used ab initio calculations to correlate the molecular structure of Nd(III) aqua ions with their experimentally determined electronic structure. nih.gov This comparison helps to identify the most probable coordination environment in solution. nih.gov For the Nd(III) aqua ion, a nine-coordinated complex surrounded by 17 water molecules in the second coordination sphere was found to best align with its electronic structure. nih.gov

Role of Ligand Orbitals: These advanced calculations have demonstrated that the shape and orientation of the donor atoms' molecular orbitals (e.g., the oxygen lone pairs in water or sulfate) play a critical role in determining the crystal field splitting of the Nd(III) ion. nih.gov

This approach provides a detailed understanding of how the local chemical environment dictates the macroscopic optical and magnetic properties of neodymium(III) sulfate hydrate.

Thermodynamic Modeling Approaches (e.g., Pitzer Formulation) for High Ionic Strengths

For industrial applications such as hydrometallurgical extraction of rare earth elements, it is crucial to predict the behavior of neodymium(III) sulfate in highly concentrated aqueous solutions. osti.govsandia.govosti.gov Classical thermodynamic models often fail at high ionic strengths, necessitating more sophisticated approaches like the Pitzer formulation.

The Pitzer model is a widely used framework for calculating activity coefficients in concentrated electrolyte solutions. A thermodynamic model for the Nd(III)-sulfate system has been developed using this formulation, capable of describing interactions at ionic strengths up to ~16.5 mol·kg⁻¹ and temperatures up to 100 °C. osti.govsandia.govresearchgate.net

This modeling approach is essential for:

Predicting Solubility: The model can accurately predict the solubility of neodymium(III) sulfate octahydrate (Nd₂(SO₄)₃·8H₂O) as a function of sulfuric acid concentration. researchgate.net

Calculating Activity Coefficients: It provides a way to calculate the activity coefficients of the various aqueous species (e.g., Nd³⁺, SO₄²⁻, NdSO₄⁺), which is fundamental to understanding the chemical thermodynamics of the system. osti.govsandia.gov

Optimizing Industrial Processes: Knowledge of Nd(III)-sulfate interactions at high ionic strengths is important for optimizing extraction and leaching processes that use concentrated sulfuric acid. osti.govsandia.govosti.gov

The development of such models relies on fitting experimental data to the Pitzer equations to determine specific interaction parameters that describe the forces between the ions in solution.

Band Gap Structure Evaluation via Ab Initio Methods

Ab initio calculations are also employed to determine the electronic band structure of solid-state neodymium(III) sulfate, providing fundamental insights into its properties as an insulating material. These calculations map the relationship between the energy and momentum of electrons within the crystal, identifying the band gap—the energy difference between the top of the valence band and the bottom of the conduction band.

A study on the closely related praseodymium(III) sulfate (Pr₂(SO₄)₃), which shares a similar crystal structure, provides a strong model for the neodymium analog. nih.gov The key findings from these ab initio calculations were:

Band Gap Type and Value: The compound is a direct band gap material, meaning the minimum of the conduction band and the maximum of the valence band occur at the same point in momentum space. nih.gov

Composition of Bands: The calculations revealed that the top of the valence band is primarily formed by the p-orbitals of oxygen atoms, while the bottom of the conduction band is dominated by the d-orbitals of the rare earth ions (Pr³⁺ or Nd³⁺). nih.gov

Spin-Polarized Calculations: Due to the presence of unpaired f-electrons in lanthanide ions, spin-polarized calculations are necessary. These calculations yield separate band structures for spin-up and spin-down electrons, resulting in slightly different band gap energies for each spin channel. nih.gov

The table below summarizes the calculated band gap values for Pr₂(SO₄)₃, which are expected to be similar for Nd₂(SO₄)₃.

| Parameter | Value (eV) |

|---|---|

| Spin-Up Band Gap | 5.47 |

| Spin-Down Band Gap | 5.69 |

Advanced Materials Science Applications and Research Potential

Precursor Role in the Synthesis of Advanced Materials

As a moderately water and acid-soluble source of neodymium, Neodymium(III) sulfate (B86663) hydrate (B1144303) is instrumental in the synthesis of specialized materials where the precise incorporation of neodymium is essential. americanelements.com The compound can be converted into neodymium oxide (Nd₂O₃) through thermal decomposition, which is a common starting point for many advanced material fabrication processes. The synthesis often involves dissolving neodymium(III) oxide in sulfuric acid to produce neodymium sulfate. wikipedia.org

Neodymium-Doped Glass and Ceramics for Lasers and Optical Devices

Neodymium(III) sulfate is a key ingredient in the production of neodymium-doped glass, which is used for powerful lasers. wikipedia.org The primary application for neodymium compounds is in the field of lasers, glass coloring, and dielectrics. americanelements.com Neodymium-doped materials, including glass and crystals like neodymium-doped yttrium aluminum garnet (Nd:YAG), are fundamental to modern solid-state laser technology. americanelements.comdhit.pl

The process involves introducing neodymium ions into a host material, such as silica or phosphate glasses. These Nd³⁺ ions act as the active laser medium. When optically pumped, they exhibit strong luminescence, enabling the generation of a coherent laser beam, typically in the infrared region of the spectrum (around 1064 nm). researchgate.net Neodymium-doped glass lasers are noted for their ability to be produced in large sizes with high optical quality and can be doped at high concentrations with excellent uniformity. ijraset.com This makes them suitable for high-energy applications.

Table 1: Key Properties of Neodymium-Doped Laser Glass

| Property | Description | Relevance in Laser Applications |

| Host Material | Typically oxide glasses like SiO₂ and P₂O₅. ijraset.com | Determines the optical, mechanical, and thermal properties of the laser medium. |

| Active Ion | Neodymium (Nd³⁺) | Provides the energy levels for stimulated emission of radiation. |

| Primary Emission Wavelength | ~1.06 µm (infrared) researchgate.netresearchgate.net | Widely used in industrial, medical, and scientific laser systems. |

| Doping Concentration | Can be varied to optimize laser performance. | High concentrations allow for powerful, compact laser devices. ijraset.com |

Research has demonstrated the fabrication of high-performance Nd³⁺-doped fiber lasers using a lead-silicate glass host, highlighting the versatility of neodymium doping in different glass compositions to achieve efficient laser operation. researchgate.net

Materials for High-Strength Permanent Magnets

Neodymium is a critical component of the strongest type of permanent magnets known, neodymium-iron-boron (NdFeB) magnets. dhit.plstanfordmagnets.com These magnets possess an exceptionally high maximum magnetic energy product (BHmax), making them indispensable in a wide range of modern technologies, including electric motors, consumer electronics, and medical devices. stanfordmagnets.comnih.gov

While the direct industrial synthesis of NdFeB magnets typically starts with neodymium oxide or neodymium metal, Neodymium(III) sulfate hydrate can serve as a precursor to obtain the necessary neodymium oxide. The production process for sintered neodymium magnets involves powder metallurgy, where a finely powdered alloy of neodymium, iron, and boron is pressed into shape and then sintered at high temperatures to achieve its final magnetic properties. dhit.plnih.gov

Table 2: Composition and Properties of NdFeB Magnets

| Component | Chemical Symbol | Role in Magnet |

| Neodymium | Nd | Provides high magnetic anisotropy. |

| Iron | Fe | Main magnetic component. |

| Boron | B | Stabilizes the tetragonal crystal structure (Nd₂Fe₁₄B). stanfordmagnets.com |

The exceptional strength of these magnets is derived from the unique tetragonal crystal structure of the Nd₂Fe₁₄B compound. stanfordmagnets.com The development of these materials revolutionized the permanent magnet industry due to their superior performance and cost-effectiveness compared to previous samarium-cobalt magnets. nih.gov

Development of Materials for Energy Storage and Conversion Technologies

Neodymium compounds, including those derived from this compound, are utilized in the fabrication of components for energy storage and conversion. Applications include use in capacitors and fuel cells. americanelements.comfishersci.com Neodymium(III) carbonate hydrate, a related compound, is also noted for its use in capacitor materials. stanfordmaterials.com

The role of neodymium in these technologies often involves enhancing the dielectric properties of materials for capacitors or improving the catalytic activity and stability of electrodes in fuel cells. The unique electronic properties of rare earth elements like neodymium allow them to modify the performance of host materials for specific energy-related applications.

Integration in Nanomaterials and Thin Film Technologies

The solubility of this compound makes it a suitable starting material for synthesizing neodymium-containing nanomaterials and for fabricating thin films, which are crucial for various high-tech applications.

Utilization as Sputtering Targets and Evaporation Materials in Fabrication of Solar Cells and Fuel Cells

Neodymium(III) sulfate can be used to create materials for sputtering targets and evaporation processes. americanelements.com These techniques are central to physical vapor deposition (PVD), a method used to deposit thin films onto a substrate. In this context, metallic ions from the neodymium source can be dispersed and deposited to create thin films for applications like solar cells and fuel cells. americanelements.com

Sputtering involves bombarding a target material (containing neodymium) with high-energy ions, which ejects atoms that then deposit onto a substrate. This process is widely used in the manufacturing of solar cells to create conductive or anti-reflective layers. aemdeposition.com Recent research has shown that doping Sb₂(S,Se)₃ solar cells with neodymium ions can enhance their performance by optimizing the crystal orientation and improving charge transport. researchgate.net

Table 3: Thin Film Deposition Techniques and Applications

| Technique | Description | Application in Energy Technology |

| Sputtering | A target is bombarded with ions, causing atoms to be ejected and deposited as a thin film. aemdeposition.com | Fabrication of transparent conductive oxides (e.g., AZO) and absorber layers in thin-film solar cells. aemdeposition.com |

| Evaporation | A source material is heated in a vacuum, causing it to vaporize and condense on a substrate as a thin film. americanelements.com | Deposition of metallic and compound layers for solar cells and fuel cells. americanelements.com |

Electrosynthesis of Neodymium Oxide Nanorods and Composites for Pseudocapacitors

Neodymium salts are precursors for the electrosynthesis of advanced nanomaterials for energy storage. Research has demonstrated the successful synthesis of neodymium oxide (Nd₂O₃) nanorods via an ultrasound-assisted pulse electrochemical deposition method using a neodymium nitrate bath. americanelements.comnih.gov While this specific study used neodymium nitrate, the principle applies to other soluble neodymium salts like the sulfate, which can also provide the necessary Nd³⁺ ions for deposition.

These Nd₂O₃ nanorods exhibit a mesoporous structure, which provides a large surface area for electrochemical reactions and facilitates rapid ion transport. americanelements.comnih.gov When combined with a conductive polymer, the resulting composite material shows significantly enhanced specific capacitance, high rate capability, and excellent cycling stability, making it a promising electrode material for high-performance pseudocapacitors. nih.gov The study found that the composite electrode material had a specific capacitance of 379 Fg⁻¹, indicating its potential for energy storage applications. nih.gov

Dielectric Materials Research

This compound is recognized for its applications in the field of advanced materials, particularly in the production of dielectrics. americanelements.com Dielectric materials are electrical insulators that can be polarized by an applied electric field. The role of neodymium compounds in this area is significant, with applications ranging from capacitors to specialized glass manufacturing.

While specific quantitative data on the dielectric constant of pure this compound is not extensively detailed in publicly available research, its utility is noted in various contexts. For instance, neodymium compounds are used as components in the manufacturing of dielectric materials for specialized applications such as in rocketry. nih.gov

Research has also touched upon the electrical properties of neodymium sulfate in solution. Studies have investigated the changes in electric conductivity of Neodymium(III) sulfate solutions, for example, in the presence of interpolymer systems, which can influence the electrochemical parameters of the solution. nih.govresearchgate.net Furthermore, understanding the properties of neodymium sulfate in solution, such as the dielectric constant, has practical applications in other fields. In metallurgy, for instance, reducing the dielectric constant of an acidic solution containing neodymium has been explored as a method to inhibit the dissolution of impurities during the selective leaching and recycling of rare earth elements from scrap magnets. mdpi.com

Catalytic Applications and Research

This compound and related compounds exhibit significant potential in catalysis, leveraging the Lewis acidic nature of the Nd³⁺ ion. Research has explored its utility in various organic transformations and environmental applications.

One area of investigation is in heterogeneous catalysis. A novel ammonium (B1175870) neodymium sulfate, with the formula Nd(SO₄)₂·NH₄, has been synthesized and shown to be a catalytically active material. acs.org This compound has demonstrated good activity and selectivity in both alkene hydrogenation and the selective oxidation of organic sulfides. A key advantage highlighted in this research is the catalyst's reusability; it can be employed for at least four cycles without a significant loss in its catalytic efficacy. acs.org

Beyond this, Neodymium(III) sulfate octahydrate is reported to function as a Lewis acid catalyst, which can facilitate a range of important organic synthesis reactions. aemree.com These include classic carbon-carbon bond-forming reactions such as the aldol condensation and the Diels-Alder cycloaddition. aemree.com The Nd³⁺ ion can coordinate to carbonyl oxygen atoms, activating the substrate towards nucleophilic attack.

In the realm of environmental remediation, this compound shows promise in advanced oxidation processes (AOPs). aemree.com It has the potential to act as a catalyst for the degradation of organic pollutants in water through the activation of hydrogen peroxide. aemree.com This process generates highly reactive hydroxyl radicals, which can break down persistent organic contaminants.

Below are tables summarizing the reported catalytic applications for neodymium sulfate compounds.

Table 1: Catalytic Performance of Nd(SO₄)₂·NH₄

| Catalytic Reaction | Performance Metrics | Reusability |

|---|---|---|

| Alkene Hydrogenation | Good activity and selectivity | Reusable for at least four cycles |

Table 2: Potential Catalytic Applications of Neodymium(III) Sulfate Octahydrate

| Reaction Type | Role of Catalyst | Application Area |

|---|---|---|

| Aldol Condensation | Lewis Acid | Organic Synthesis |

| Diels-Alder Cycloaddition | Lewis Acid | Organic Synthesis |

Environmental Geochemistry and Speciation in Natural Systems

Role of Neodymium(III) Sulfate (B86663) Complexes in Rare Earth Element Transport in Hydrothermal Systems

The transport and deposition of rare earth elements (REEs) in hydrothermal systems are critical processes in the formation of many ore deposits. researchgate.net Traditionally, chloride complexes were considered the primary vehicle for REE mobilization in high-temperature fluids. However, recent research highlights the significant role of sulfate-rich hydrothermal fluids in this process. Thermodynamic modeling and experimental evidence suggest that sulfate ions can be more effective than chloride ions in complexing with trivalent REEs, including neodymium. researchgate.net

Sulfate-rich hydrothermal fluids can transport high concentrations of REEs under specific temperature and pressure conditions. researchgate.net For instance, above a "sulfate surge" window of approximately 250 °C and 90 MPa, the solubility of alkali sulfates increases, facilitating the transport of REEs as sulfate complexes. researchgate.net While REE-fluoride complexes are very stable, and REE-chloride complexes are significant at low pH, REE-sulfate complexes are particularly important at mildly acidic pH and high temperatures. gov.bc.ca The stability of various REE complexes in hydrothermal fluids generally follows the order: fluoride (B91410) > sulfate > chloride. gov.bc.ca

The formation of neodymium(III) sulfate complexes, such as Nd(SO₄)⁺ and Nd(SO₄)₂⁻, enhances the solubility and mobility of neodymium in these geological fluids. osti.gov This mobilization is a key step preceding mineralization. Geological processes that lead to depressurization, cooling, or a loss of alkali metals in the fluid can trigger the precipitation of REE minerals from these sulfate complexes. researchgate.net The selective accumulation of neodymium in some sulfide (B99878) minerals has been interpreted as a geochemical indicator of secondary hydrothermal processes, where increased Nd mobility and migration occur. mdpi.com This suggests that neodymium sulfate complexes play a crucial role in the remobilization and concentration of REEs during the later stages of ore formation. mdpi.com

| Ligand | Relative Stability in Hydrothermal Fluids | Optimal Conditions for Transport |

| Fluoride (F⁻) | Highest | Mildly acidic to mildly basic pH |

| Sulfate (SO₄²⁻) | Intermediate | Mildly acidic pH, high temperatures |

| Chloride (Cl⁻) | Lowest | Low pH |

Table 1: Comparison of ligands for Rare Earth Element (REE) transport in hydrothermal systems. gov.bc.ca

Speciation in Natural Surface Waters and Acid Mine Drainage Contexts

In acidic environments such as acid mine drainage (AMD) and waters affected by acid sulfate soils, the speciation of neodymium is dominated by sulfate complexes. AMD is generated by the oxidation of sulfide minerals, like pyrite, which releases sulfuric acid, leading to low pH and high concentrations of sulfate and dissolved metals, including REEs. researchgate.netnih.gov